Fgfr-IN-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

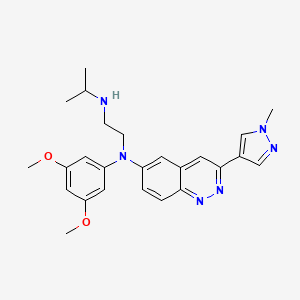

Molecular Formula |

C25H30N6O2 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

N'-(3,5-dimethoxyphenyl)-N'-[3-(1-methylpyrazol-4-yl)cinnolin-6-yl]-N-propan-2-ylethane-1,2-diamine |

InChI |

InChI=1S/C25H30N6O2/c1-17(2)26-8-9-31(21-12-22(32-4)14-23(13-21)33-5)20-6-7-24-18(10-20)11-25(29-28-24)19-15-27-30(3)16-19/h6-7,10-17,26H,8-9H2,1-5H3 |

InChI Key |

QGWHVBBKJAQYRM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCCN(C1=CC2=CC(=NN=C2C=C1)C3=CN(N=C3)C)C4=CC(=CC(=C4)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Fgfr-IN-2 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also referred to as compound 1, is a novel small molecule inhibitor targeting the FGFR family of receptor tyrosine kinases. Its chemical identity and key properties are summarized below.

Chemical Structure:

While the definitive chemical structure is detailed within patent WO2021146163A1, public sources confirm it is a pyridazine and 1,2,4-triazine derivative.[1] A representative structure for this class of compounds would be necessary to provide a visual depiction.

Physicochemical Properties:

A comprehensive analysis of the physicochemical properties is pending the confirmation of the exact chemical structure from the aforementioned patent. These properties will be crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Reference |

| Molecular Formula | To be determined | |

| Molecular Weight | To be determined | |

| IUPAC Name | To be determined | |

| SMILES String | To be determined | |

| CAS Number | Not available | [1] |

| Solubility | To be determined | |

| LogP | To be determined |

Biological Activity

This compound has demonstrated potent inhibitory activity against multiple members of the FGFR family. The half-maximal inhibitory concentrations (IC50) have been determined through in vitro kinase assays.

Inhibitory Activity:

| Target | IC50 (nM) | Reference |

| FGFR1 | 7.3 | [1] |

| FGFR2 | 4.3 | [1] |

| FGFR3 | 7.6 | [1] |

| FGFR4 | 11 | [1] |

These low nanomolar IC50 values indicate that this compound is a highly potent pan-FGFR inhibitor. Its strong activity against FGFR2 is particularly noteworthy.[1]

Mechanism of Action and Signaling Pathways

FGFRs are a family of receptor tyrosine kinases that play a critical role in cell proliferation, differentiation, migration, and survival.[2] Dysregulation of FGFR signaling is implicated in various cancers. This compound exerts its therapeutic effect by inhibiting the kinase activity of FGFRs, thereby blocking downstream signaling cascades.

FGFR Signaling Pathway:

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which ultimately regulate gene expression and cellular responses.

Caption: FGFR Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize FGFR inhibitors like this compound. Specific details for this compound would be found in the associated patent and publications.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

-

Poly (4:1 Glu, Tyr) peptide substrate

-

ATP

-

Kinase reaction buffer

-

This compound (or other test inhibitor)

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a 384-well plate, add the kinase reaction buffer.

-

Add the this compound dilutions or vehicle control to the wells.

-

Add the recombinant FGFR enzyme to the wells.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay

This assay measures the effect of an inhibitor on the proliferation of cancer cell lines that are dependent on FGFR signaling.

Materials:

-

Cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 for FGFR2 amplification)

-

Cell culture medium and supplements

-

This compound (or other test inhibitor)

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well cell culture plates

-

Luminometer

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the this compound dilutions or vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition of cell proliferation for each this compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Experimental Workflow:

References

An In-Depth Technical Guide to the Synthesis and Purification of Fgfr-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). The information presented is collated from publicly available patent literature, specifically targeting researchers and professionals in the field of drug discovery and development.

Introduction to this compound

This compound, also referred to as "compound 1" in patent literature, is a small molecule inhibitor targeting the kinase activity of the FGFR family. This family of receptor tyrosine kinases, comprising FGFR1, FGFR2, FGFR3, and FGFR4, plays a crucial role in various cellular processes, including proliferation, differentiation, and migration. Dysregulation of the FGFR signaling pathway is implicated in the development and progression of numerous cancers, making it a significant target for therapeutic intervention. This compound has demonstrated potent inhibitory activity against multiple members of the FGFR family, positioning it as a valuable tool for cancer research and a potential candidate for further drug development.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| FGFR1 | 7.3 |

| FGFR2 | 4.3 |

| FGFR3 | 7.6 |

| FGFR4 | 11 |

FGFR Signaling Pathway and Mechanism of Action

The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to the extracellular domain of an FGFR. This event, often facilitated by heparan sulfate proteoglycans, induces receptor dimerization and subsequent trans-autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which ultimately regulate gene expression and drive cellular responses. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FGFRs, thereby preventing their phosphorylation and blocking the downstream signaling cascade.

Caption: FGFR signaling pathway and the inhibitory action of this compound.

Synthesis of this compound

Detailed information regarding the specific synthesis and purification of this compound is not available in the public domain at this time. The primary reference to this compound is found within patent literature, which does not always provide the granular, step-by-step experimental detail necessary for replication in a laboratory setting. The patent designated WO2021146163A1 is cited as the source for "compound 1," which corresponds to this compound. However, the full text of this patent containing the specific experimental procedures is not readily accessible through standard public patent databases.

For researchers interested in compounds with a similar chemical scaffold, a general approach to the synthesis of related pyridazine and 1,2,4-triazine derivatives often involves multi-step synthetic sequences. These typically include key reactions such as nucleophilic aromatic substitutions, cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), and amide bond formations.

Below is a generalized, hypothetical workflow for the synthesis of a complex heterocyclic molecule like this compound, based on common organic synthesis strategies. This is not the specific protocol for this compound but a representative example.

Caption: A generalized, hypothetical workflow for the synthesis of this compound.

Purification of this compound

Similar to the synthesis protocol, specific details for the purification of this compound are not publicly available. However, for compounds of this nature, a multi-step purification process is typically employed to achieve the high degree of purity required for biological assays and potential in vivo studies.

A standard purification workflow for a small molecule inhibitor like this compound would likely involve the following steps:

-

Work-up: Following the final synthetic step, the reaction mixture is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This often involves extraction with an organic solvent.

-

Chromatography: The crude product is then purified by column chromatography. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a mixture of organic solvents) is critical and would be determined through analytical techniques like thin-layer chromatography (TLC).

-

Recrystallization/Trituration: To further enhance purity and obtain a crystalline solid, the product from chromatography may be recrystallized from a suitable solvent system or triturated with a solvent in which the desired compound is insoluble while impurities are soluble.

-

Final Drying: The purified compound is then dried under high vacuum to remove any residual solvents.

The purity of the final compound is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Caption: A typical workflow for the purification of a small molecule inhibitor.

Conclusion

This compound is a potent inhibitor of the FGFR family of kinases with potential applications in cancer therapy. While the specific, detailed protocols for its synthesis and purification are contained within proprietary patent literature and are not publicly accessible, this guide provides a framework for understanding the general methodologies that would be employed in its production. For researchers seeking to work with this compound, commercial sources are available. Further investigation into the synthesis of related pyridazine and 1,2,4-triazine derivatives may provide more specific insights into the potential synthetic routes.

Fgfr-IN-2: A Technical Overview of a Selective FGFR2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-2, a selective inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This document details its chemical identity, biological activity, and the methodologies used for its characterization, offering a valuable resource for researchers in oncology and drug discovery.

Core Compound Information

This compound is scientifically identified as FGFR2-IN-2.

-

IUPAC Name: 4-(5-(4-(piperazin-1-yl)phenyl)-1H-indazol-3-yl)phenol

-

CAS Number: 2677709-81-6

Quantitative Biological Activity

The inhibitory activity of this compound has been quantified against several members of the FGFR family. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its selectivity for FGFR2.

| Target | IC50 (nM) |

| FGFR1 | 389[1] |

| FGFR2 | 29[1] |

| FGFR3 | 758[1] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of research findings. Below are representative protocols for biochemical and cell-based assays to evaluate the activity of FGFR2 inhibitors like this compound.

In Vitro FGFR2 Kinase Assay Protocol (LanthaScreen® Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of a test compound to the FGFR2 kinase.

Materials:

-

FGFR2 Kinase (recombinant)

-

LanthaScreen® Eu-anti-Tag Antibody

-

Alexa Fluor® 647-labeled Kinase Tracer

-

Kinase Buffer A (5X)

-

Test Compound (e.g., this compound)

-

Staurosporine (positive control)

-

384-well assay plates

Procedure:

-

Reagent Preparation:

-

Prepare 1X Kinase Buffer A by diluting the 5X stock with distilled H2O.

-

Prepare a 3X solution of the test compound and control compounds in 1X Kinase Buffer A.

-

Prepare a 3X mixture of FGFR2 kinase and Eu-anti-Tag antibody in 1X Kinase Buffer A.

-

Prepare a 3X solution of the Kinase Tracer in 1X Kinase Buffer A.

-

-

Assay Protocol:

-

Add 5 µL of the 3X test compound or control solution to the wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to each well.

-

Add 5 µL of the 3X tracer solution to each well.

-

Incubate the plate for 1 hour at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).

-

Calculate the emission ratio (665 nm / 615 nm). A decrease in FRET signal indicates displacement of the tracer by the inhibitor.

-

Cell-Based Proliferation Assay Protocol

This protocol outlines a method to assess the effect of an FGFR2 inhibitor on the proliferation of cancer cell lines with known FGFR2 alterations.

Materials:

-

Cancer cell line with FGFR2 amplification or mutation (e.g., SNU-16, KATO III)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Test Compound (e.g., this compound)

-

Vehicle control (e.g., DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Procedure:

-

Cell Seeding:

-

Harvest and count cells, then resuspend in complete culture medium to the desired density.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the medium from the wells and add the medium containing the test compound or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

-

Assessment of Cell Viability:

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader. A decrease in luminescence indicates reduced cell viability.

-

Signaling Pathway and Experimental Workflow Diagrams

Visual representations of complex biological processes and experimental procedures are essential for clear communication. The following diagrams were generated using the Graphviz DOT language.

Caption: Simplified FGFR signaling pathway.

Caption: Cell-based proliferation assay workflow.

References

Fgfr-IN-2 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular and functional characteristics of Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research.

Core Molecular Data

This compound is a small molecule inhibitor with the following key properties:

| Property | Value |

| Molecular Weight | 446.54 g/mol |

| Chemical Formula | C25H30N6O2 |

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of the FGFR family of receptor tyrosine kinases.[1] Aberrant activation of FGFR signaling, through mutations, amplifications, or translocations, is a known driver in various cancers.[2][3][4] FGFR activation by its cognate fibroblast growth factor (FGF) ligands initiates a cascade of downstream signaling events crucial for cell proliferation, survival, differentiation, and angiogenesis.[2][3][4]

The primary signaling pathways activated by FGFRs include the RAS-MAPK (mitogen-activated protein kinase) pathway and the PI3K-AKT (phosphoinositide 3-kinase-protein kinase B) pathway.[2][3][5][6] Upon ligand binding and receptor dimerization, autophosphorylation of the intracellular kinase domains creates docking sites for adaptor proteins like FRS2 (FGFR substrate 2).[2][5][6] This leads to the recruitment of Grb2 and SOS, which in turn activates RAS and the downstream MAPK cascade (RAF-MEK-ERK).[2][5][6] Simultaneously, the recruitment of GAB1 can activate the PI3K-AKT pathway, promoting cell survival.[2] this compound, as an ATP-competitive inhibitor, blocks the kinase activity of FGFRs, thereby inhibiting these downstream signaling pathways.

FGF/FGFR Signaling Pathway and Inhibition by this compound

Caption: Inhibition of the FGF/FGFR signaling pathway by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified against multiple FGFR isoforms, demonstrating its pan-FGFR inhibitory profile.

| Target | IC50 (nM) |

| FGFR1 | 7.3[1] |

| FGFR2 | 4.3[1] |

| FGFR3 | 7.6[1] |

| FGFR4 | 11[1] |

Experimental Protocols

In Vitro Cell Proliferation Assay (Representative Protocol)

This protocol describes a method to determine the effect of an FGFR inhibitor on the proliferation of cancer cell lines with known FGFR alterations.

1. Cell Culture:

-

Culture a human cancer cell line with known FGFR amplification or mutation (e.g., SNU-16 or KATO III for FGFR2 amplification) in the recommended growth medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

-

Harvest cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of growth medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in growth medium to achieve final concentrations ranging from 0.1 nM to 10 µM.

-

Remove the medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 72 hours.

4. Proliferation Assessment (e.g., using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

5. Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the cell viability against the log concentration of this compound.

-

Calculate the IC50 value using a non-linear regression curve fit.

Western Blot Analysis of Downstream Signaling (Representative Protocol)

This protocol is for assessing the inhibition of FGFR signaling by analyzing the phosphorylation status of downstream effectors like ERK.

1. Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to 70-80% confluency.

-

Serum-starve the cells for 16-24 hours.

-

Treat the cells with various concentrations of this compound for 2 hours.

-

Stimulate the cells with an appropriate FGF ligand (e.g., 10 ng/mL FGF2) for 15 minutes.

2. Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins on an 8-12% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

4. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the p-ERK signal to the total ERK signal.

In Vivo Xenograft Tumor Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an FGFR inhibitor in a mouse model.

1. Animal Model and Tumor Implantation:

-

Use 6-8 week old immunodeficient mice (e.g., nude or SCID).

-

Subcutaneously inject 5-10 x 10^6 cancer cells with FGFR alterations (e.g., SNU-16) suspended in Matrigel into the flank of each mouse.

2. Tumor Growth and Treatment Initiation:

-

Monitor tumor growth by measuring with calipers.

-

When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

3. Compound Administration:

-

Formulate this compound in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Administer this compound orally once or twice daily at a predetermined dose.

-

Administer the vehicle to the control group.

4. Efficacy Assessment:

-

Measure tumor volume and body weight 2-3 times per week.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamics via Western blot).

5. Data Analysis:

-

Plot the mean tumor volume over time for each group.

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

Experimental Workflow

Caption: A typical workflow for the preclinical evaluation of a targeted therapy like this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 3. Fibroblast Growth Factor Receptor 2 Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Solubility of Fgfr-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fgfr-IN-2, a significant molecule in the landscape of Fibroblast Growth Factor Receptor (FGFR) inhibition. This document distinguishes between two inhibitors often referred to as "this compound" in the scientific literature and commercial sources: the selective FGFR2-IN-2 (Compound 38) and the pan-FGFR inhibitor This compound (Compound 1) . Understanding the distinct solubility profiles of these compounds is critical for their effective use in research and development.

Compound Identification and Chemical Properties

A critical first step in utilizing any small molecule inhibitor is the precise identification of its chemical structure and fundamental properties.

FGFR2-IN-2 (Compound 38)

FGFR2-IN-2, also designated as Compound 38, is a selective inhibitor of Fibroblast Growth Factor Receptor 2. Its development and characterization were detailed by Lewis D. Turner and colleagues in the Journal of Medicinal Chemistry in 2022.[1][2][3][4]

-

IUPAC Name: 3-(4-(4-ethylpiperazin-1-yl)phenyl)-1H-indazole

-

SMILES String: CCN1CCN(CC1)c1ccc(cc1)c1c[nH]nc1

-

Molecular Formula: C₁₉H₂₂N₄

-

Molecular Weight: 306.41 g/mol

pan-FGFR-IN-2 (Compound 1)

pan-FGFR-IN-2, referred to as Compound 1 in patent literature, is a potent inhibitor of all four FGFR isoforms. Information regarding this compound is primarily found in patent application WO2021146163A1.

-

Molecular Formula and Weight: These properties are dependent on the specific chemical structure detailed within the patent.

Quantitative Solubility Data

The solubility of an inhibitor is a key determinant of its utility in various experimental settings, from in vitro assays to in vivo studies. The following tables summarize the available quantitative solubility data for FGFR2-IN-2. At present, specific quantitative solubility data for the pan-FGFR-IN-2 (Compound 1) from public sources is limited.

Table 1: Solubility of FGFR2-IN-2 (Compound 38) in Various Solvents

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | 62.5 | 168.71 | Requires sonication (<60°C) for complete dissolution. Hygroscopic DMSO may affect solubility.[5] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.08 | ≥ 5.61 | Clear solution, saturation unknown.[6] |

Experimental Protocols for Solubility Determination

The methodologies employed to determine the solubility of a compound are crucial for interpreting the resulting data. While the specific, detailed protocols used for the this compound compounds are not fully published, general methods for determining the solubility of kinase inhibitors provide a strong framework for replication and further study.

General Kinetic Solubility Assay Protocol

Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds under specific conditions.

Experimental Workflow for Kinetic Solubility Assay

-

Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in 100% DMSO.

-

Assay Plate Preparation: A small volume of the DMSO stock solution is added to the wells of a microtiter plate.

-

Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, PBS) is added to the wells to achieve the desired final compound concentrations. The final DMSO concentration is typically kept low (e.g., <2%) to minimize its effect on solubility and biological systems.

-

Incubation: The plate is incubated at a controlled temperature, often 37°C, for a set period (e.g., 2 hours).

-

Detection of Precipitation: The presence of a precipitate is detected. Common methods include:

-

Nephelometry: Measures the scattering of light by undissolved particles.

-

Direct UV Spectrophotometry: After filtering the solution to remove undissolved solid, the concentration of the dissolved compound in the filtrate is measured by UV absorbance.

-

Equilibrium (Thermodynamic) Solubility Assay Protocol

Equilibrium solubility provides a measure of the true solubility of a compound at thermodynamic equilibrium. The shake-flask method is a common approach.

-

Addition of Excess Compound: An excess amount of the solid compound is added to a vial containing the solvent of interest (e.g., DMSO, water, buffer).

-

Equilibration: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Concentration Analysis: The concentration of the compound in the resulting saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

FGFR Signaling Pathway and Inhibitor Mechanism of Action

FGFR inhibitors, including the this compound compounds, exert their effects by blocking the intracellular signaling cascades initiated by the binding of fibroblast growth factors (FGFs) to their receptors.

Simplified FGFR Signaling Pathway

Upon ligand binding, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins like FRS2. This initiates several downstream signaling cascades:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.

-

PI3K-AKT Pathway: Crucial for cell survival and apoptosis inhibition.

-

PLCγ Pathway: Activation leads to the generation of second messengers diacylglycerol (DAG) and inositol triphosphate (IP3), influencing cell migration and morphogenesis.

-

JAK/STAT Pathway: Can also be activated by FGFRs, playing a role in cell proliferation and survival.

This compound compounds are ATP-competitive inhibitors. They bind to the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of signals through these pathways.

Conclusion

This technical guide has delineated the key solubility characteristics and related technical information for two distinct this compound inhibitors. For FGFR2-IN-2 (Compound 38) , quantitative solubility data in DMSO is available, providing a solid foundation for its use in experimental settings. For the pan-FGFR-IN-2 (Compound 1) , researchers must consult the primary patent literature for detailed structural and solubility information. The provided experimental protocols and signaling pathway diagrams offer a practical framework for the application and understanding of these important research tools in the field of oncology and drug development.

References

- 1. Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. From Fragment to Lead: De Novo Design and Development toward a Selective FGFR2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

Commercially available Fgfr-IN-2 suppliers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fgfr-IN-2, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs). This document consolidates critical information on its commercial availability, biochemical properties, and relevant experimental methodologies to support researchers and professionals in the field of drug discovery and development.

Commercial Availability of this compound

This compound is a commercially available research compound. The following table summarizes supplier information.

| Supplier | Catalog Number | CAS Number |

| MedchemExpress | HY-142921 | 2665665-09-6 |

Quantitative Data Summary

This compound has been characterized as a potent inhibitor of the FGFR family of receptor tyrosine kinases. The following table summarizes its inhibitory activity.

| Target | IC50 (nM) |

| FGFR1 | 7.3[1] |

| FGFR2 | 4.3[1] |

| FGFR3 | 7.6[1] |

| FGFR4 | 11[1] |

Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the enzymatic activity of the respective FGFR isoform.

Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and migration.[2] Dysregulation of this pathway is implicated in numerous developmental syndromes and cancers.[2][3] The binding of a Fibroblast Growth Factor (FGF) ligand to an FGFR initiates receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain.[4][5] This activation triggers a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways.[4][5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of FGFR signaling pathway as therapeutic targets for sarcoma patients | Cancer Biology & Medicine [cancerbiomed.org]

- 3. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Fgfr-IN-2: An In-Depth Technical Safety and Signaling Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of the safety, molecular interactions, and experimental considerations for the selective FGFR2 inhibitor, Fgfr-IN-2. This guide consolidates critical data from its Safety Data Sheet (SDS) and outlines a representative experimental protocol for its use, alongside a visualization of its target signaling pathway.

Core Safety & Handling Information

The following sections summarize the key safety information for this compound (CAS No. 2677709-81-6). This information is derived from available safety data sheets and should be consulted before handling the compound.

Hazards Identification

This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS). However, as with any research chemical, appropriate laboratory safety practices should be strictly followed.

Table 1: GHS Classification

| Classification | Hazard Statement |

| Not a hazardous substance or mixture | None |

First Aid Measures

Table 2: First Aid Procedures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. |

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and safety of this compound.

Table 3: Handling and Storage Guidelines

| Condition | Recommendation |

| Handling | Wear personal protective equipment. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. |

| Storage (Powder) | Store at -20°C for up to 3 years, or at 4°C for up to 2 years. |

| Storage (In Solvent) | Store at -80°C for up to 6 months, or at -20°C for up to 1 month. It is recommended to aliquot the solution to prevent repeated freeze-thaw cycles.[1] |

Physicochemical and Biological Data

The following tables provide key quantitative data for this compound.

Table 4: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₂N₄O |

| Molecular Weight | 370.45 g/mol |

| CAS Number | 2677709-81-6 |

| Appearance | Solid |

| Color | Light yellow to light brown |

| Purity | 98.25% |

| Solubility (DMSO) | ≥ 62.5 mg/mL (168.71 mM) |

Table 5: Biological Activity

| Target | IC₅₀ (nM) |

| FGFR1 | 389 |

| FGFR2 | 29 |

| FGFR3 | 758 |

FGFR Signaling Pathway

This compound exerts its effect by inhibiting the Fibroblast Growth Factor Receptor 2 (FGFR2). The binding of Fibroblast Growth Factors (FGFs) to FGFRs, in the presence of heparan sulfate co-receptors, induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domain. This activation triggers multiple downstream signaling cascades that are crucial for cell proliferation, survival, differentiation, and migration. The diagram below illustrates the major pathways activated by FGFR signaling.

Caption: FGFR Signaling Pathways.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This section provides a detailed methodology for a representative in vitro kinase assay to determine the inhibitory activity of this compound against FGFR2.

Objective

To quantify the in vitro potency of this compound in inhibiting the kinase activity of recombinant human FGFR2.

Materials

-

Recombinant human FGFR2 (active)

-

This compound

-

ATP (Adenosine 5'-triphosphate)

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)

-

384-well white opaque plates

-

Multichannel pipettes

-

Plate reader capable of luminescence detection

Experimental Workflow

Caption: In Vitro Kinase Assay Workflow.

Procedure

-

Prepare this compound Dilutions:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform a serial dilution of the stock solution in kinase assay buffer to achieve a range of concentrations (e.g., 10-point, 3-fold dilutions). The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

-

Prepare Kinase Reaction Mix:

-

Prepare a master mix containing the kinase assay buffer, recombinant FGFR2 enzyme, and the Poly(Glu, Tyr) substrate at their final desired concentrations.

-

-

Assay Plate Setup:

-

Add the serially diluted this compound and control (DMSO vehicle) to the wells of a 384-well plate.

-

To initiate the kinase reaction, add the kinase reaction master mix to each well.

-

Finally, add ATP to each well to start the phosphorylation reaction. The final volume in each well should be consistent (e.g., 10 µL).

-

-

Incubation:

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition:

-

Measure the luminescence of each well using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for this compound.

-

References

Methodological & Application

Application Notes and Protocols for Fgfr-IN-2 In Vitro Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival. Dysregulation of FGFR signaling is implicated in various cancers, making FGFRs attractive therapeutic targets. Fgfr-IN-2 is a potent, irreversible, pan-FGFR inhibitor that covalently targets a cysteine residue in the P-loop of FGFRs 1, 2, 3, and 4. These application notes provide a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound and similar compounds against FGFR kinases.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: IC50 Values of this compound against FGFR Family Kinases

| Kinase Target | IC50 (nM) |

| FGFR1 | 3.09 |

| FGFR2 | 4.3 |

| FGFR3 | 27 |

| FGFR4 | 45.3 |

Note: IC50 values can vary slightly depending on the specific assay conditions and reagents used.

FGFR Signaling Pathway

Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate on specific tyrosine residues within their intracellular kinase domains. This activation triggers downstream signaling cascades that regulate cellular processes. The primary signaling pathways activated by FGFRs are the RAS-MAPK pathway, the PI3K-AKT pathway, the PLCγ pathway, and the STAT pathway.

Caption: FGFR Signaling Pathways.

Experimental Protocols

This section details a representative protocol for an in vitro kinase assay to determine the IC50 of this compound against a specific FGFR kinase. This protocol is based on a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.

Experimental Workflow

Caption: In Vitro Kinase Assay Workflow.

Materials and Reagents

-

Recombinant human FGFR kinase (e.g., FGFR1, FGFR2, FGFR3, or FGFR4)

-

Kinase substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

-

This compound (or other test inhibitor)

-

Adenosine 5'-triphosphate (ATP)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM MnCl2, 50 µM DTT)

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes

-

Luminometer

Assay Protocol

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should be ≤1%.

-

Thaw the recombinant FGFR kinase, substrate, and ATP on ice.

-

Prepare the kinase/substrate master mix in kinase assay buffer at the desired concentration.

-

Prepare the ATP solution in kinase assay buffer at the desired concentration (often at or near the Km for the specific kinase).

-

-

Assay Plate Setup:

-

Add 5 µL of the serially diluted this compound or vehicle control (kinase assay buffer with the same final DMSO concentration) to the appropriate wells of the microplate.

-

Add 5 µL of the kinase/substrate master mix to each well.

-

To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final reaction volume is 15 µL.

-

-

Kinase Reaction Incubation:

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Signal Detection:

-

Following the manufacturer's instructions for the luminescence-based kinase assay kit, add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Typically, 15 µL of this reagent is added to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 40 minutes).

-

Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated into a luminescent signal. Typically, 30 µL of this reagent is added to each well.

-

Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes) to allow the luminescent signal to stabilize.

-

-

Data Acquisition:

-

Read the luminescence of each well using a plate-reading luminometer.

-

Data Analysis

-

Calculate Percent Inhibition:

-

The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

-

Signal_Inhibitor is the signal from wells containing the test inhibitor.

-

Signal_NoInhibitor is the signal from the vehicle control wells (0% inhibition).

-

Signal_Background is the signal from wells with no kinase (100% inhibition).

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

-

These protocols and application notes provide a comprehensive guide for the in vitro characterization of this compound and other FGFR inhibitors. Adherence to these methodologies will ensure the generation of robust and reproducible data for research and drug development applications.

Application Notes and Protocols: Fgfr-IN-2 (PD173074) Treatment for Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the Fibroblast Growth Factor Receptor (FGFR) inhibitor, PD173074, in cancer cell line research. This document outlines the inhibitor's mechanism of action, provides quantitative data on its efficacy, and details experimental protocols for its application and evaluation.

Introduction to PD173074

PD173074 is a potent and selective, ATP-competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs). It primarily targets FGFR1 and FGFR3, with additional activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[1] Deregulation of the FGFR signaling pathway is a known driver in various cancers, making it a key target for therapeutic intervention. PD173074 has been shown to inhibit proliferation and induce apoptosis in a range of cancer cell lines with aberrant FGFR signaling.[2]

Mechanism of Action

PD173074 exerts its inhibitory effects by competing with ATP for binding to the kinase domain of FGFRs. This prevents the autophosphorylation and subsequent activation of the receptor, thereby blocking downstream signaling cascades that are crucial for cancer cell proliferation, survival, migration, and angiogenesis. The primary signaling pathways inhibited by PD173074 include the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.

Quantitative Data: In Vitro Efficacy of PD173074

The half-maximal inhibitory concentration (IC50) of PD173074 has been determined in various cancer cell lines, demonstrating its potent anti-proliferative activity. The following tables summarize the IC50 values for PD173074 across different cancer types.

Table 1: IC50 Values of PD173074 in Urothelial Carcinoma Cell Lines

| Cell Line | FGFR3 Status | IC50 (nM) |

| RT112 | Wild-type | 15 |

| MGH-U3 | Y375C mutant | - |

| 97-7 | S249C mutant | - |

| SW780 | Wild-type | - |

Data sourced from multiple studies.

Table 2: IC50 Values of PD173074 in Cholangiocarcinoma (CCA) Cell Lines

| Cell Line | IC50 (µM) |

| TFK-1 | ~6.6[3] |

| KKU-213 | ~8.4[3] |

| RBE | ~11[3] |

| KKU-100 | ~16[3] |

Table 3: IC50 Values of PD173074 in Other Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| NCI-H520 | Lung Cancer | 281[1] |

| KatoIII | Gastric Cancer | - |

| Snu16 | Gastric Cancer | - |

| OCUM-2M | Gastric Cancer | - |

| 4T1 | Murine Breast Cancer | - |

Note: "-" indicates that while sensitivity was observed, a specific IC50 value was not provided in the cited sources.

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of PD173074 are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is for determining the effect of PD173074 on the viability and proliferation of adherent cancer cell lines.

Materials:

-

PD173074

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of PD173074 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells. Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubation: Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Analysis of FGFR Signaling Pathway by Western Blot

This protocol is for assessing the effect of PD173074 on the phosphorylation status of key proteins in the FGFR signaling pathway.

Materials:

-

PD173074

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well plates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR (Tyr653/654), anti-FGFR, anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-p-AKT (Ser473), anti-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of PD173074 or vehicle control for a specified time (e.g., 1-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Denature the protein samples and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay

This protocol is for quantifying the induction of apoptosis by PD173074 through the measurement of caspase-3 and -7 activities.

Materials:

-

PD173074

-

Cancer cell line of interest

-

Complete cell culture medium

-

White-walled 96-well plates

-

Caspase-Glo® 3/7 Assay System (Promega)

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete culture medium. After 24 hours, treat the cells with serial dilutions of PD173074 or vehicle control and incubate for the desired period (e.g., 24-48 hours).

-

Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Analyze the data relative to the vehicle-treated control to determine the fold-increase in apoptosis.

Visualizations

FGFR Signaling Pathway and Inhibition by PD173074

Caption: FGFR signaling pathway and the inhibitory action of PD173074.

Experimental Workflow for PD173074 Evaluation

Caption: General experimental workflow for evaluating PD173074 in cancer cell lines.

References

Application Notes and Protocols for Fgfr-IN-2 in Western Blot Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for determining the optimal concentration of Fgfr-IN-2, a potent pan-FGFR inhibitor, for use in Western blot analysis. The accompanying protocols offer step-by-step instructions for cell treatment and subsequent protein analysis to assess the inhibitory effect of this compound on the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a critical role in various cellular processes, including proliferation, differentiation, and migration.[1][2] Dysregulation of the FGFR signaling cascade is implicated in the development and progression of numerous cancers.[1][3] this compound is a small molecule inhibitor that targets the kinase activity of FGFRs, thereby blocking downstream signaling. Western blotting is a key technique to elucidate the efficacy and mechanism of action of such inhibitors by measuring the phosphorylation status of key downstream effector proteins.

Mechanism of Action of this compound

This compound is a potent inhibitor of the FGFR family, with IC50 values in the low nanomolar range for FGFR1, FGFR2, FGFR3, and FGFR4.[4] It acts by competing with ATP for the binding site in the kinase domain of the receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand binding and subsequent activation of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT pathways.[1][5] A successful Western blot analysis will demonstrate a dose-dependent decrease in the phosphorylation of key proteins within these pathways, such as FRS2, ERK, and AKT, in cells treated with this compound.

Data Presentation: this compound Potency

The following table summarizes the in vitro inhibitory potency of this compound against the four members of the FGFR family. This data is crucial for determining the appropriate concentration range for your Western blot experiments.

| Target | IC50 (nM) |

| FGFR1 | 7.3 |

| FGFR2 | 4.3 |

| FGFR3 | 7.6 |

| FGFR4 | 11 |

| Data sourced from MedchemExpress.[4] |

Based on these IC50 values, a concentration range of 1 nM to 1000 nM (1 µM) is recommended for initial dose-response experiments in cell-based assays.

Visualization of the FGFR Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical FGFR signaling pathway and the point of inhibition by this compound.

Caption: FGFR Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

I. Cell Culture and Treatment for Optimal this compound Concentration

This protocol outlines the steps for treating cultured cells with this compound to determine the optimal concentration for inhibiting FGFR signaling, which will be subsequently analyzed by Western blot.

Materials:

-

Cell line expressing FGFRs (e.g., NCI-H1581, SNU-16, or other relevant cancer cell lines)

-

Complete cell culture medium

-

Serum-free cell culture medium

-

This compound (reconstituted in DMSO to a stock concentration of 10 mM)

-

Recombinant FGF ligand (e.g., FGF2, at a stock concentration of 50 µg/mL)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of lysis. Allow the cells to adhere and grow overnight in a complete medium.

-

Serum Starvation: The following day, aspirate the complete medium and wash the cells once with PBS. Add serum-free medium and incubate for 12-24 hours. This step is crucial to reduce basal levels of receptor phosphorylation.

-

This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium to achieve final concentrations ranging from 1 nM to 1 µM (e.g., 1, 10, 50, 100, 500, 1000 nM). Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Pre-incubation: Add the this compound dilutions or vehicle control to the corresponding wells and incubate for 1-2 hours. This pre-incubation allows the inhibitor to enter the cells and bind to the FGFRs.

-

Ligand Stimulation: To activate the FGFR pathway, add the FGF ligand (e.g., FGF2 at a final concentration of 20-50 ng/mL) to all wells except for the unstimulated control well. Incubate for 15-30 minutes.

-

Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Lysate Preparation: Incubate the lysates on ice for 30 minutes with periodic vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Protein Quantification: Transfer the supernatant to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Sample Preparation for Western Blot: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the desired amount of protein and boil at 95-100°C for 5-10 minutes. The samples are now ready for Western blot analysis or can be stored at -80°C.

II. Western Blot Protocol for Analyzing this compound Activity

This protocol describes the Western blot procedure to detect the phosphorylation status of key downstream targets of the FGFR pathway.

Materials:

-

Prepared cell lysates

-

SDS-PAGE gels

-

Running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (see table below for recommendations)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Recommended Primary Antibodies:

| Antibody | Supplier (Example) | Dilution (Example) |

| Phospho-FGFR (Tyr653/654) | Cell Signaling Technology | 1:1000 |

| Total FGFR | Cell Signaling Technology | 1:1000 |

| Phospho-FRS2 (Tyr436) | Cell Signaling Technology | 1:1000 |

| Total FRS2 | Cell Signaling Technology | 1:1000 |

| Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) | Cell Signaling Technology | 1:2000 |

| Total p44/42 MAPK (Erk1/2) | Cell Signaling Technology | 1:1000 |

| Phospho-Akt (Ser473) | Cell Signaling Technology | 1:2000 |

| Total Akt | Cell Signaling Technology | 1:1000 |

| β-Actin or GAPDH (Loading Control) | Cell Signaling Technology | 1:1000 |

Procedure:

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel according to the manufacturer's instructions.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an appropriate imaging system.

-

Stripping and Re-probing (Optional): To detect total protein levels or other proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed starting from the blocking step.

Visualization of the Western Blot Experimental Workflow

The following diagram provides a visual representation of the key steps in the Western blot protocol for assessing this compound efficacy.

Caption: Experimental Workflow for Western Blot Analysis.

By following these detailed application notes and protocols, researchers can effectively determine the optimal concentration of this compound for their specific cell line and experimental conditions, leading to robust and reproducible Western blot data that accurately reflects the inhibitory potential of this compound on the FGFR signaling pathway.

References

Application Notes and Protocols for FGFR Inhibitors in Inducing Tumor Cell Apoptosis

Disclaimer: Extensive searches for a specific molecule designated "Fgfr-IN-2" did not yield any specific data. The following application notes and protocols are based on the well-documented effects of the general class of Fibroblast Growth Factor Receptor (FGFR) inhibitors and publicly available data for representative compounds such as Erdafitinib, PD173074, and AZD4547. These notes are intended to serve as a guide for researchers, scientists, and drug development professionals working with FGFR inhibitors to induce apoptosis in tumor cells.

Application Notes

Background

The Fibroblast Growth Factor (FGF)/FGFR signaling pathway is a critical regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and survival.[1] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or translocations of FGFRs, is a known driver in the development and progression of various cancers.[2][3] Aberrant FGFR signaling often leads to the activation of downstream pro-survival pathways, most notably the RAS-MAPK and PI3K-AKT cascades, which in turn inhibit apoptosis and promote tumor growth.[3][4] Consequently, the targeted inhibition of FGFRs has emerged as a promising therapeutic strategy in oncology.

Mechanism of Action: Inducing Apoptosis

FGFR inhibitors are small molecules that typically act as competitive inhibitors of ATP binding to the intracellular kinase domain of FGFRs. This inhibition blocks the autophosphorylation and subsequent activation of the receptor, leading to a downstream signaling cascade that culminates in apoptosis. The primary mechanisms include:

-

Inhibition of Pro-Survival Signaling: By blocking FGFR activation, these inhibitors prevent the phosphorylation and activation of key downstream effectors in the PI3K/AKT and MAPK/ERK pathways.[5][6] The PI3K/AKT pathway is a major regulator of apoptosis, and its inhibition leads to the deactivation of anti-apoptotic proteins like Bcl-2 and Bcl-xL and the activation of pro-apoptotic proteins.[7]

-

Downregulation of c-Myc: Inhibition of the FGF/FGFR system has been shown to lead to a reduction in the levels of the c-Myc oncoprotein.[8] The downregulation of c-Myc is a critical event that can trigger oxidative stress and subsequently induce apoptosis in cancer cells.[8]

-

Induction of Oxidative Stress: The therapeutic effect of some FGFR inhibitors is mediated by the induction of oxidative stress, which can lead to DNA damage and trigger the intrinsic apoptotic pathway.[1][8]

Applications in Research

-

Preclinical Cancer Studies: Evaluating the efficacy of novel FGFR inhibitors in various cancer cell lines and animal models.

-

Mechanism of Action Studies: Elucidating the specific downstream signaling events that lead to apoptosis upon FGFR inhibition.

-

Drug Combination Studies: Investigating synergistic effects when combining FGFR inhibitors with other anti-cancer agents to overcome drug resistance.[9]

-

Biomarker Discovery: Identifying potential biomarkers that predict sensitivity or resistance to FGFR inhibitor therapy.

FGFR Signaling Pathway Leading to Apoptosis

Caption: FGFR signaling pathway and the mechanism of apoptosis induction by an FGFR inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of several known FGFR inhibitors against various cancer cell lines.

| Inhibitor | Cell Line | Cancer Type | IC50 | Apoptosis Induction | Reference |

| Erdafitinib | NCI-H1581 | Lung Squamous Cell Carcinoma | 14 nM | Yes | [1][8] |

| AZD4547 | A375 | Melanoma | 1.623 µM | Yes | [10] |

| CPL304110 | A375 | Melanoma | 0.336 µM | Yes | [10] |

| Infigratinib | ICC13-7 | Cholangiocarcinoma | 12 nM | Not specified | [9] |

| PD173074 | SUM52 | Breast Cancer | ~100-200 nM | Not specified | [11] |

| RK-019 | SNU-16 | Gastric Cancer | Not specified | 45.5% at 72h | [12] |

| RK-019 | KATO III | Gastric Cancer | Not specified | 32.7% at 72h | [12] |

Experimental Protocols

Cell Viability Assay (MTS/MTT Assay)

This protocol is for determining the cytotoxic effects of an FGFR inhibitor on a cancer cell line.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FGFR inhibitor stock solution (e.g., in DMSO)

-

96-well plates

-

MTS or MTT reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of the FGFR inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO in medium) to the respective wells.

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 20 µL of MTS reagent (or 10 µL of MTT reagent) to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization solution to each well and incubate for an additional hour.

-

Measure the absorbance at the appropriate wavelength (490 nm for MTS, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with an FGFR inhibitor.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FGFR inhibitor

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the FGFR inhibitor at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24, 48 hours). Include a vehicle-treated control.

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour of staining.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for Signaling Pathway Analysis

This protocol is for assessing the effect of an FGFR inhibitor on the phosphorylation status of key proteins in the FGFR signaling pathway.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

FGFR inhibitor

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-FGFR, anti-FGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-cleaved PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with the FGFR inhibitor at various concentrations or for different time points.

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analyze the changes in protein phosphorylation and expression levels relative to the loading control (e.g., β-actin).

General Experimental Workflow

Caption: A typical workflow for evaluating the pro-apoptotic effects of an FGFR inhibitor in vitro.

References

- 1. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current progress in cancer treatment by targeting FGFR signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncoscience.us [oncoscience.us]

- 5. researchgate.net [researchgate.net]

- 6. FGF20-FGFR1 signaling through MAPK and PI3K controls sensory progenitor differentiation in the organ of Corti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGF/FGFR-Dependent Molecular Mechanisms Underlying Anti-Cancer Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the FGF/FGFR System Induces Apoptosis in Lung Cancer Cells via c-Myc Downregulation and Oxidative Stress | MDPI [mdpi.com]

- 9. EGFR inhibition potentiates FGFR inhibitor therapy and overcomes resistance in FGFR2 fusion-positive cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D [mdpi.com]

- 11. High-Level Clonal FGFR Amplification and Response to FGFR Inhibition in a Translational Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo [frontiersin.org]

Application Notes and Protocols for In Vivo Studies of an Oral FGFR Inhibitor

A Representative Protocol Based on Common Practices for Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Disclaimer: The compound "Fgfr-IN-2" is not documented in the public scientific literature. The following application notes and protocols are based on established methodologies for the in vivo administration of other potent and selective oral FGFR inhibitors. Researchers should optimize these protocols based on the specific physicochemical and pharmacological properties of their inhibitor of interest.

Introduction